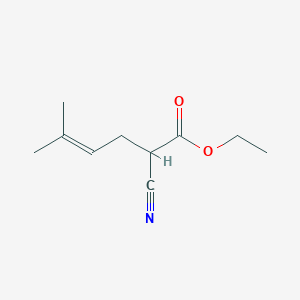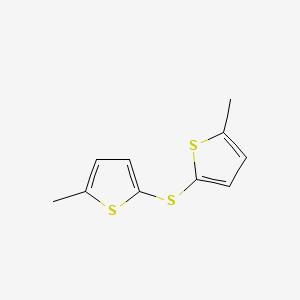
2,2'-Sulfanediylbis(5-methylthiophene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Sulfanediylbis(5-methylthiophene) is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by two thiophene rings connected by a sulfur atom, with each ring having a methyl group at the 5-position. The unique structure of 2,2’-Sulfanediylbis(5-methylthiophene) makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(5-methylthiophene) typically involves the coupling of thiophene derivatives. One common method is the reaction of 5-methylthiophene-2-thiol with a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine or other halogens to facilitate the coupling process.
Industrial Production Methods: Industrial production of 2,2’-Sulfanediylbis(5-methylthiophene) may involve large-scale oxidation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and solvents is also a focus in industrial settings to minimize environmental impact.
化学反应分析
Types of Reactions: 2,2’-Sulfanediylbis(5-methylthiophene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond back to thiol groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
2,2’-Sulfanediylbis(5-methylthiophene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives and conducting polymer research.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
作用机制
The mechanism of action of 2,2’-Sulfanediylbis(5-methylthiophene) varies depending on its application. In biological systems, it may interact with cellular components through its sulfur atoms, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is of particular interest.
相似化合物的比较
Thiophene: The parent compound of the thiophene family.
2-Methylthiophene: A simpler derivative with a single methyl group.
2,2’-Bithiophene: Similar structure but without the methyl groups.
Uniqueness: 2,2’-Sulfanediylbis(5-methylthiophene) is unique due to the presence of both the disulfide linkage and the methyl groups, which confer distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts.
属性
CAS 编号 |
53268-98-7 |
|---|---|
分子式 |
C10H10S3 |
分子量 |
226.4 g/mol |
IUPAC 名称 |
2-methyl-5-(5-methylthiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C10H10S3/c1-7-3-5-9(11-7)13-10-6-4-8(2)12-10/h3-6H,1-2H3 |
InChI 键 |
PTDWHLTZPBUUBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)SC2=CC=C(S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


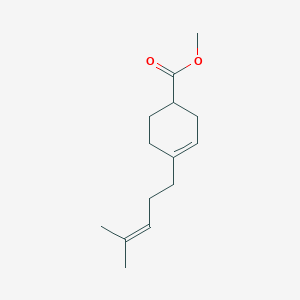
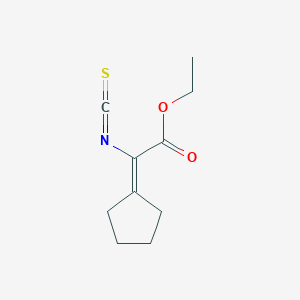
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

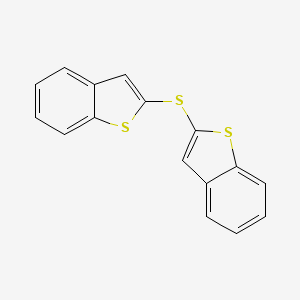

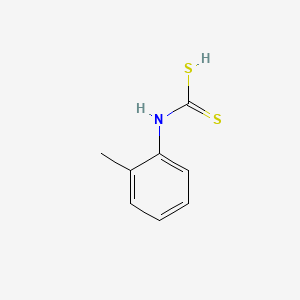
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

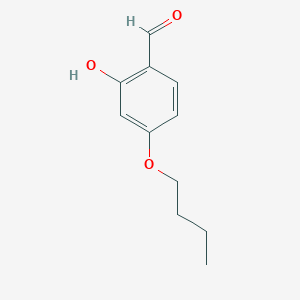
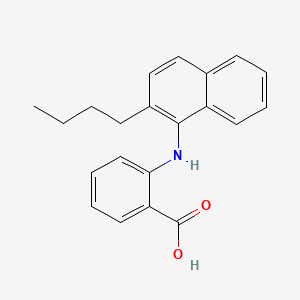
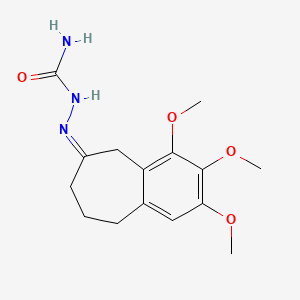
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
